mAC2-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

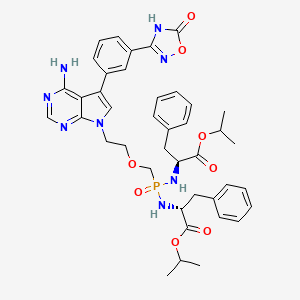

Molecular Formula |

C41H47N8O8P |

|---|---|

Molecular Weight |

810.8 g/mol |

IUPAC Name |

propan-2-yl (2S)-2-[[2-[4-amino-5-[3-(5-oxo-4H-1,2,4-oxadiazol-3-yl)phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]ethoxymethyl-[[(2R)-1-oxo-3-phenyl-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C41H47N8O8P/c1-26(2)55-39(50)33(20-28-12-7-5-8-13-28)47-58(53,48-34(40(51)56-27(3)4)21-29-14-9-6-10-15-29)25-54-19-18-49-23-32(35-36(42)43-24-44-38(35)49)30-16-11-17-31(22-30)37-45-41(52)57-46-37/h5-17,22-24,26-27,33-34H,18-21,25H2,1-4H3,(H2,42,43,44)(H,45,46,52)(H2,47,48,53)/t33-,34+,58? |

InChI Key |

LHRJSELQNIMKFQ-QUAYPLFLSA-N |

Isomeric SMILES |

CC(C)OC(=O)[C@@H](CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)N[C@@H](CC6=CC=CC=C6)C(=O)OC(C)C |

Canonical SMILES |

CC(C)OC(=O)C(CC1=CC=CC=C1)NP(=O)(COCCN2C=C(C3=C(N=CN=C32)N)C4=CC(=CC=C4)C5=NOC(=O)N5)NC(CC6=CC=CC=C6)C(=O)OC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of mAC2-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

mAC2-IN-1 is a potent and selective small-molecule inhibitor of human membrane-bound adenylyl cyclase type 2 (AC2), an enzyme crucial in the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory activity, selectivity profile, and the downstream consequences of its interaction with the AC2 signaling pathway. Detailed experimental protocols for assessing its activity and illustrative diagrams of the relevant biological pathways are included to facilitate further research and drug development efforts.

Introduction to Adenylyl Cyclase 2 (AC2)

Adenylyl cyclases (ACs) are a family of enzymes that play a critical role in cellular signal transduction. There are ten known isoforms of adenylyl cyclases in mammals (ADCY1-10). AC2 is a membrane-associated enzyme belonging to the class of G-protein regulated adenylyl cyclases. Its activity is stimulated by G-protein beta-gamma (Gβγ) subunits and protein kinase C (PKC), leading to an increase in intracellular cAMP levels. This second messenger, in turn, activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC), which modulate a wide array of cellular processes including gene expression, cell growth, and differentiation. The specific expression patterns and regulatory mechanisms of AC isoforms allow for precise control of cAMP signaling in different tissues and cellular contexts.

This compound: A Selective Inhibitor of AC2

This compound has been identified as a selective inhibitor of human adenylyl cyclase 2. Its primary mechanism of action is the direct inhibition of the catalytic activity of the AC2 enzyme, thereby reducing the production of cAMP.

Quantitative Inhibitory Activity

The potency of this compound has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

| Inhibitor | Target | IC50 (µM) | Selectivity |

| This compound | Human AC2 | 4.45[1] | Low activity against AC1 and AC5[1] |

Table 1: Summary of the in vitro inhibitory activity and selectivity of this compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly binding to and inhibiting the enzymatic function of adenylyl cyclase 2. This inhibition leads to a reduction in the synthesis of cAMP from ATP. The decrease in intracellular cAMP levels subsequently dampens the activity of downstream signaling pathways that are dependent on this second messenger.

Adenylyl Cyclase 2 Signaling Pathway

The canonical signaling pathway involving AC2 begins with the activation of G-protein coupled receptors (GPCRs) on the cell surface. This leads to the dissociation of G-protein subunits, with the Gβγ complex directly stimulating AC2 activity. Protein Kinase C (PKC) can also activate AC2. The resulting increase in cAMP activates PKA and EPAC, which in turn phosphorylate a multitude of substrate proteins, leading to changes in cellular function.

Impact of this compound on the Signaling Pathway

By inhibiting AC2, this compound effectively uncouples GPCR activation from cAMP production. This leads to a reduction in the activation of PKA and EPAC, and consequently, a decrease in the phosphorylation of their downstream targets. The specific cellular consequences of this inhibition are dependent on the cell type and the specific signaling networks in which AC2 is involved.

References

An In-depth Technical Guide to mAC2-IN-1: A Selective Adenylate Cyclase 2 Inhibitor

Authored by: Gemini AI

Abstract

mAC2-IN-1, also identified as compound 14 in its discovery publication, is a potent and selective small-molecule inhibitor of human membrane-bound adenylate cyclase 2 (mAC2). As a member of the 7-deazapurine acyclic nucleoside phosphonate class, it represents a significant tool for researchers studying the specific roles of AC2 in cellular signaling. This document provides a comprehensive overview of this compound, including its target, mechanism of action, quantitative data, and detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Adenylate cyclases (ACs) are a family of enzymes responsible for the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] In mammals, there are nine membrane-bound AC isoforms (mAC1-9) and one soluble isoform (sAC), each with distinct tissue distribution and regulatory properties.[2] This isoform diversity allows for precise spatial and temporal control of cAMP signaling in response to various extracellular signals.

Adenylate cyclase 2 (AC2) is a widely expressed isoform that can be stimulated by G protein αs (Gαs) and βγ (Gβγ) subunits, as well as by protein kinase C (PKC).[3][4] Its involvement in various physiological processes, including those in the central nervous system and airway smooth muscle, makes it an important therapeutic target.[5][6] The development of isoform-selective inhibitors is crucial for dissecting the specific functions of individual ACs. This compound has emerged as a valuable chemical probe for this purpose due to its demonstrated potency and selectivity for AC2.[7]

Target and Mechanism of Action

The primary molecular target of this compound is human membrane-bound adenylate cyclase 2 (mAC2) .[3][7]

This compound is an acyclic nucleoside phosphonate analog of adefovir.[7][8] This structural class of compounds is designed to mimic the natural substrate, ATP. While the definitive kinetic mechanism of inhibition for this compound has not been explicitly detailed in the primary literature, its structural similarity to ATP strongly suggests that it acts as a competitive inhibitor at the ATP binding site within the catalytic domain of AC2.

The proposed mechanism involves this compound occupying the catalytic site, thereby preventing the binding and subsequent cyclization of ATP into cAMP. This leads to a reduction in the intracellular concentration of this critical second messenger and the attenuation of downstream signaling pathways.

Signaling Pathway of Adenylate Cyclase 2

The canonical signaling pathway involving mAC2 begins with the activation of a G protein-coupled receptor (GPCR) by an extracellular ligand. This leads to the dissociation of the heterotrimeric G protein into its Gαs and Gβγ subunits. Both of these can stimulate mAC2 activity. Additionally, signaling pathways that activate Protein Kinase C (PKC) can also lead to the phosphorylation and subsequent activation of mAC2. Once activated, mAC2 catalyzes the conversion of ATP to cAMP. The newly synthesized cAMP then binds to and activates its primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These, in turn, phosphorylate a multitude of cellular proteins, leading to the regulation of various cellular processes such as gene expression, metabolism, and cell growth.

Quantitative Data

The inhibitory activity of this compound has been quantified against several human adenylate cyclase isoforms. The data highlights its potency and selectivity for mAC2.

| Compound | Target | IC50 (µM) | Selectivity Notes | Reference |

| This compound | mAC2 | 4.45 | Potent inhibition | [7] |

| mAC1 | > 50 | Significantly lower activity compared to mAC2 | [7] | |

| mAC5 | > 50 | Significantly lower activity compared to mAC2 | [7] |

Note: A comprehensive selectivity screen across all nine membrane-bound AC isoforms has not been published. The available data demonstrates selectivity over mAC1 and mAC5.

Experimental Protocols

The following are detailed methodologies for the characterization of this compound.

Cell-Based Assay for mAC2 Inhibition in HEK293 Cells

This protocol describes a whole-cell cAMP accumulation assay to determine the IC50 of this compound.

Materials:

-

HEK293 cells stably or transiently expressing human mAC2

-

Cell culture medium (e.g., DMEM) with 10% FBS and appropriate selection antibiotics

-

Phosphate-buffered saline (PBS)

-

This compound stock solution in DMSO

-

Forskolin stock solution in DMSO

-

3-isobutyl-1-methylxanthine (IBMX) stock solution in DMSO (a broad-spectrum phosphodiesterase inhibitor)

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay)

-

Multi-well cell culture plates (e.g., 96-well)

Procedure:

-

Cell Seeding: Seed HEK293-mAC2 cells into a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., serum-free media or PBS) containing a final concentration of 500 µM IBMX. Also, prepare a vehicle control (DMSO) and a no-stimulant control.

-

Pre-incubation: Aspirate the culture medium from the cells and wash once with PBS. Add the prepared compound dilutions to the respective wells.

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to enter the cells and interact with the target.

-

Stimulation: Add forskolin to all wells (except the no-stimulant control) to a final concentration of 10 µM to stimulate cAMP production.

-

Stimulation Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Cell Lysis: Aspirate the stimulation solution and lyse the cells according to the protocol of the chosen cAMP detection kit.

-

cAMP Quantification: Measure the intracellular cAMP concentration using the selected detection method.

-

Data Analysis: Normalize the data to the vehicle control (100% activity) and the no-stimulant control (0% activity). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical Assay for Adenylate Cyclase Inhibition Kinetics

This protocol outlines a method using purified enzyme to determine the kinetic mechanism of inhibition. The classic "two-column" radioassay is described, which measures the conversion of [α-³²P]ATP to [³²P]cAMP.

Materials:

-

Purified human mAC2 enzyme (e.g., from Sf9 cell membrane preparations)

-

[α-³²P]ATP

-

Unlabeled ATP

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EDTA)

-

Dowex AG 50W-X4 resin

-

Alumina columns

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the assay buffer, a fixed concentration of purified mAC2 enzyme, and varying concentrations of both ATP (spiked with [α-³²P]ATP) and this compound. To determine the mechanism, experiments should be run with multiple fixed concentrations of the inhibitor while varying the ATP concentration, and vice-versa.

-

Initiate Reaction: Transfer the tubes to a 30°C water bath to start the reaction.

-

Incubation: Incubate for a fixed time (e.g., 10-20 minutes) during which the reaction is linear.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 100 mM HCl).

-

cAMP Separation:

-

Apply the reaction mixture to a Dowex column to bind unreacted ATP.

-

Elute the [³²P]cAMP with water onto an alumina column.

-

Wash the alumina column to remove any remaining contaminants.

-

Elute the purified [³²P]cAMP from the alumina column with a suitable buffer (e.g., 0.1 M imidazole-HCl).

-

-

Quantification: Add the eluate to scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the reaction velocity for each condition. To determine the mechanism of inhibition, plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The changes in Vmax and Km in the presence of the inhibitor will reveal whether the inhibition is competitive, non-competitive, or uncompetitive.

Synthesis of this compound

This compound is a 7-substituted 7-deazaadefovir analogue. The synthesis involves the modification of a 7-deazapurine scaffold. While the full detailed synthesis is extensive, the key steps generally involve:

-

Scaffold Synthesis: Construction of the core 7-deazapurine ring system.

-

Substitution at C7: Introduction of the desired substituent at the 7-position of the deazapurine ring, often via a cross-coupling reaction.

-

Alkylation: Attachment of the acyclic side chain to the N9 position of the purine analog.

-

Phosphonylation: Introduction of the phosphonate group to the acyclic side chain.

-

Prodrug Formation: Conversion of the phosphonic acid to a cell-permeable prodrug form, such as a phosphonodiamidate.

For the specific synthesis of compound 14 (this compound), researchers should refer to the detailed procedures outlined in the primary publication by Kraina et al. (2023).[7]

Conclusion

This compound is a valuable pharmacological tool for the specific inhibition of adenylate cyclase 2. Its potency and selectivity allow for the detailed investigation of the physiological and pathophysiological roles of AC2. The experimental protocols provided herein offer a framework for researchers to further characterize this compound and utilize it in their studies of cAMP signaling pathways. As with any chemical probe, it is recommended to use it in conjunction with other tools, such as genetic knockdown or knockout models, to validate findings.

This document is for informational purposes only and is intended for a scientific audience. It is a summary and interpretation of publicly available research. For complete and detailed information, please refer to the primary scientific literature.

References

- 1. tripod.nih.gov [tripod.nih.gov]

- 2. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a Potent and Selective human AC2 inhibitor based on 7-Deazapurine Analogues of Adefovir - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to mAC2-IN-1: A Potent and Selective Adenylate Cyclase 2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of mAC2-IN-1, a novel small molecule inhibitor of human adenylate cyclase 2 (AC2). Adenylate cyclases are a family of enzymes crucial for converting adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of signal transduction pathways.[1] The isoform-specific modulation of these enzymes presents a significant therapeutic potential for various pathologies. This compound, also identified as compound 14, has emerged as a valuable pharmacological tool for the specific interrogation of AC2-mediated signaling cascades.[1] This document details the current understanding of its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Core Compound Data

This compound is a 7-deazapurine analogue of adefovir, identified through a screening of novel 7-substituted 7-deazaadefovir analogues.[1] Its development marks a significant step towards the creation of isoform-selective inhibitors for the study of adenylate cyclase biology.

Quantitative Data Summary

The following table summarizes the key quantitative metrics reported for this compound. This data is primarily derived from in vitro cell-based assays.

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 | 4.45 μM | HEK293 | Potency against human adenylate cyclase 2. | [1] |

| Selectivity | Low activity | HEK293 | Demonstrated low inhibitory activity against mAC1 and mAC5. | [1] |

| Toxicity | Non-toxic | J774A.1 | Showed no cytotoxicity in macrophage-like cells. | [1] |

Signaling Pathways

Adenylate cyclase 2 is a key node in the cAMP signaling pathway. Its activity is modulated by G-protein coupled receptors (GPCRs) and other signaling molecules. The following diagrams illustrate the canonical cAMP signaling pathway and the proposed mechanism of inhibition by this compound.

Caption: Canonical Adenylate Cyclase 2 Signaling Pathway.

References

An In-depth Technical Guide to mAC2-IN-1: Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

mAC2-IN-1, also identified as compound 14 in its discovery publication, is a potent and selective inhibitor of human membrane-bound adenylyl cyclase 2 (mAC2). This document provides a comprehensive overview of its chemical structure, biological properties, and the experimental protocols utilized in its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. This guide is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.

Core Properties of this compound

This compound is a novel small molecule inhibitor belonging to a series of 7-substituted 7-deazaadefovir analogues. Its development as a selective inhibitor provides a valuable chemical probe for elucidating the specific physiological and pathological roles of the mAC2 isoform.

Chemical Structure

Chemical Name: (S)-isopropyl 2-(((R)-((((6-amino-5-(3-(1H-1,2,4-triazol-1-yl)prop-1-yn-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate

Molecular Formula: C₄₁H₄₇N₈O₈P

Molecular Weight: 810.83 g/mol

SMILES: CC(C)OC(=O)--INVALID-LINK--N--INVALID-LINK--(OCCn1c(nc(N)c2c1ccc2C#CCn1cncn1)n1)Oc1ccccc1

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄₁H₄₇N₈O₈P | [1] |

| Molecular Weight | 810.83 g/mol | [1] |

| Appearance | White to off-white solid | Commercially available data |

| Solubility | Soluble in DMSO | Commercially available data |

Biological Activity and Selectivity

This compound was identified through a screening of novel 7-substituted 7-deazaadefovir analogues. It demonstrates potent and selective inhibition of human mAC2.[1]

Inhibitory Potency

The inhibitory activity of this compound was determined in HEK293 cells overexpressing different human adenylyl cyclase isoforms. The half-maximal inhibitory concentration (IC₅₀) was calculated from dose-response curves.

| Target Isoform | IC₅₀ (µM) | Cell Line | Reference |

| Human mAC2 | 4.45 | HEK293 | [1] |

| Human mAC1 | > 100 | HEK293 | [1] |

| Human mAC5 | > 100 | HEK293 | [1] |

Selectivity Profile

As indicated in the table above, this compound exhibits a high degree of selectivity for the mAC2 isoform, with significantly lower activity against mAC1 and mAC5.[1] This selectivity is a key attribute that enables its use as a specific tool for studying mAC2-mediated signaling pathways.

Mechanism of Action and Signaling Pathway

This compound acts as an inhibitor of adenylyl cyclase 2, an enzyme responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). cAMP is a crucial second messenger involved in numerous intracellular signal transduction pathways. By inhibiting mAC2, this compound reduces the intracellular levels of cAMP, thereby modulating downstream signaling events.

Adenylyl Cyclase 2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving adenylyl cyclase 2.

Experimental Protocols

The following sections detail the methodologies employed in the synthesis and biological evaluation of this compound, as described in the primary literature.[1]

Chemical Synthesis

The synthesis of this compound (compound 14) is part of a larger synthetic effort to generate a library of 7-substituted 7-deazaadefovir analogues. The detailed multi-step synthesis is described in the supplementary information of the source publication. The general approach involves the synthesis of a 7-deazapurine core, followed by the introduction of the acyclic phosphonate side chain and subsequent modifications at the 7-position. The final step typically involves the coupling of the substituted propargyl group.

A generalized experimental workflow for the synthesis is as follows:

For the exact reagents, reaction conditions, and purification methods, readers are directed to the experimental section of the original publication by Kraina et al. (2023).[1]

Biological Assays

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells were used for the expression of adenylyl cyclase isoforms.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Transfection: HEK293 cells were transiently transfected with plasmids encoding human mAC1, mAC2, or mAC5 using a suitable transfection reagent according to the manufacturer's protocol.

This assay was performed to determine the inhibitory effect of the compounds on the activity of different adenylyl cyclase isoforms in a cellular context.

-

Cell Seeding: Transfected HEK293 cells were seeded into 96-well plates.

-

Compound Treatment: The following day, cells were washed and pre-incubated with various concentrations of this compound or vehicle (DMSO) for a specified period.

-

Stimulation: Adenylyl cyclase activity was stimulated using forskolin, a general activator of most adenylyl cyclase isoforms.

-

cAMP Measurement: After stimulation, the reaction was stopped, and intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit) according to the manufacturer's instructions.

-

Data Analysis: The amount of cAMP produced was normalized to the vehicle-treated control. IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

The experimental workflow for the cAMP accumulation assay is depicted below:

Conclusion

This compound is a significant addition to the limited toolkit of selective adenylyl cyclase inhibitors. Its potency and, more importantly, its selectivity for the mAC2 isoform make it an invaluable research tool for dissecting the specific roles of this enzyme in health and disease. This technical guide provides a centralized resource of its known properties and the experimental basis for their determination, which should aid researchers in designing and interpreting studies utilizing this compound. For further details, particularly regarding the synthetic procedures, the original publication should be consulted.

References

A Technical Guide to the Selectivity Profile of Membrane-Bound Adenylyl Cyclase (mAC) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Membrane-bound adenylyl cyclases (mACs) are a family of nine isoforms (AC1-9) that catalyze the conversion of ATP to the second messenger cyclic AMP (cAMP).[1] Given the diverse physiological roles of each mAC isoform, the development of isoform-selective inhibitors is of significant interest for therapeutic applications, including heart disease and pain management.[1][2] This guide provides a comprehensive overview of the selectivity profile of representative mAC inhibitors, details the experimental protocols for their characterization, and illustrates the relevant signaling pathways. While specific data for a compound designated "mAC2-IN-1" is not available in the current scientific literature, this document utilizes data from well-characterized inhibitors such as SQ22,536, NKY80, and Ara-A to serve as a technical reference for researchers in the field.

Data Presentation: Selectivity Profile of Representative mAC Inhibitors

The inhibitory activity of several well-studied compounds against a panel of mAC isoforms is summarized below. The data are presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Inhibitor | AC1 (μM) | AC2 (μM) | AC3 (μM) | AC4 (μM) | AC5 (μM) | AC6 (μM) | AC7 (μM) | AC8 (μM) | AC9 (μM) |

| SQ22,536 | - | >1000 | >1000 | - | 15[3] | 360[4] | - | >1000[1] | >1000[1] |

| NKY80 | - | 1700[5] | 132[5] | - | 8.3[5] | - | - | - | - |

| Ara-A (Vidarabine) | - | >1000[1] | >1000[1] | - | ~200[1] | ~200[1] | - | - | - |

It is evident from the data that many of the current mAC inhibitors exhibit limited isoform selectivity. For instance, SQ22,536, NKY80, and Ara-A, which have been described as AC5-selective, also show considerable activity against AC6.[1] This lack of high selectivity underscores the ongoing challenge in developing truly isoform-specific inhibitors.

Experimental Protocols

The determination of an inhibitor's selectivity profile relies on robust and reproducible experimental protocols. A standard methodology involves in vitro adenylyl cyclase activity assays using membranes prepared from cells overexpressing a specific mAC isoform.

Membrane Preparation

Membranes containing the target mAC isoform are typically prepared from cell lines such as Spodoptera frugiperda (Sf9) insect cells or Human Embryonic Kidney 293 (HEK293) cells.[1] These cells are transfected to express a single mAC isoform. Following cell growth and harvesting, the cells are lysed, and the membrane fraction is isolated through centrifugation. The final membrane preparations are often stored at -80°C in single-use aliquots.[1]

Adenylyl Cyclase Activity Assay

The adenylyl cyclase activity is commonly measured by quantifying the conversion of radiolabeled ATP to radiolabeled cAMP.

Materials:

-

Membrane preparation from cells expressing a specific mAC isoform

-

Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer containing:

-

Buffer (e.g., HEPES)

-

Divalent cations (e.g., MgCl2 or MnCl2)

-

ATP substrate

-

[α-³²P]ATP (radiolabeled substrate)

-

-

Activators specific to the mAC isoform being tested (e.g., forskolin for AC1-7, calcium/calmodulin for AC8, or Gαs for AC9)[1]

-

Stop solution (e.g., a solution containing SDS, unlabeled ATP, and unlabeled cAMP)

-

Chromatography columns (e.g., Dowex and Alumina) for separating cAMP from ATP

Procedure:

-

The inhibitor compound at various concentrations is pre-incubated with the membrane preparation on ice.

-

The reaction is initiated by adding a reaction mix containing the buffer, activators, and the radiolabeled ATP.

-

The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction is terminated by the addition of the stop solution.

-

The newly synthesized [³²P]cAMP is then separated from the unreacted [α-³²P]ATP using sequential column chromatography.

-

The amount of [³²P]cAMP is quantified using a scintillation counter.

-

The IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Gs-Protein Coupled Receptor (GPCR) Signaling Pathway

This diagram illustrates the canonical signaling cascade that leads to the activation of membrane-bound adenylyl cyclase.

Experimental Workflow for Determining mAC Inhibitor Selectivity

This diagram outlines the key steps involved in assessing the selectivity of a potential mAC inhibitor across different isoforms.

Conclusion

The development of isoform-selective membrane-bound adenylyl cyclase inhibitors holds significant therapeutic promise. However, achieving high selectivity remains a key challenge for drug development professionals. This technical guide provides a foundational understanding of the selectivity profiles of representative mAC inhibitors, the detailed experimental protocols required for their characterization, and the underlying biological pathways. The presented data and methodologies offer a valuable resource for researchers working to discover and develop novel, potent, and selective mAC inhibitors. Further research is necessary to identify compounds with improved selectivity to better probe the distinct functions of each mAC isoform and to develop more targeted therapeutics.

References

- 1. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Editorial: Adenylyl cyclase isoforms as potential drug targets [frontiersin.org]

- 3. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NKY80 | Adenylyl cyclase | TargetMol [targetmol.com]

role of adenylate cyclase 2 in cell signaling

References

- 1. A region of adenylyl cyclase 2 critical for regulation by G protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brain tissue expression of ADCY2 - Summary - The Human Protein Atlas [v21.proteinatlas.org]

- 3. Cross-regulation between G-protein-mediated pathways. Stimulation of adenylyl cyclase increases expression of the inhibitory G-protein, Gi alpha 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta gamma-mediated enhancement of corticotropin-releasing hormone-stimulated adenylyl cyclase activity by activation of gamma-aminobutyric acid(B) receptors in membranes of rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor-mediated adenylyl cyclase activation through XLalpha(s), the extra-large variant of the stimulatory G protein alpha-subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portlandpress.com [portlandpress.com]

An In-Depth Technical Guide to TDI-10229: A Chemical Probe for Interrogating Soluble Adenylyl Cyclase (sAC) Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TDI-10229, a potent and selective chemical probe for the study of soluble adenylyl cyclase (sAC), a key enzyme in cyclic AMP (cAMP) signaling pathways. This document details the probe's mechanism of action, quantitative biochemical and cellular data, selectivity profile, and detailed experimental protocols for its use in research settings. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize TDI-10229 as a tool to investigate the physiological and pathological roles of sAC.

Introduction to TDI-10229 and Soluble Adenylyl Cyclase (sAC)

Cyclic AMP (cAMP) is a ubiquitous second messenger that regulates a vast array of cellular processes. Its synthesis is catalyzed by adenylyl cyclases (ACs). Mammals possess two major classes of ACs: the well-studied transmembrane adenylyl cyclases (tmACs) and the less characterized soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene. Unlike tmACs, which are regulated by G-proteins, sAC is a cytosolic enzyme that is uniquely activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺), positioning it as a crucial intracellular sensor of the cellular microenvironment.

The development of selective chemical probes is essential for dissecting the specific roles of sAC in complex biological systems. TDI-10229 has emerged as a potent, selective, and orally bioavailable small molecule inhibitor of sAC.[1][2][3] Its favorable pharmacological properties make it a valuable tool for both in vitro and in vivo studies, enabling the interrogation of sAC function in various physiological and disease contexts.

Mechanism of Action

TDI-10229 acts as a direct inhibitor of the enzymatic activity of soluble adenylyl cyclase.[1][2] Structural studies have revealed that TDI-10229 binds to the bicarbonate binding site of sAC, thereby preventing the allosteric activation of the enzyme by its primary physiological activator, bicarbonate.[4] This inhibitory action leads to a reduction in the synthesis of cAMP from ATP within the cell, allowing for the specific investigation of sAC-mediated signaling events.

Data Presentation: Potency, Selectivity, and Pharmacokinetics

The following tables summarize the key quantitative data for TDI-10229, providing a clear comparison of its potency, selectivity, and pharmacokinetic parameters.

Table 1: Biochemical and Cellular Potency of TDI-10229

| Assay Type | Target | Species | IC₅₀ (nM) | Reference |

| Biochemical Assay | sAC | Human | 160 - 195 | [2][3] |

| Cellular Assay | sAC | Rat (4-4 cells) | 92 - 102 | [2][5] |

Table 2: Selectivity Profile of TDI-10229

| Target Class | Specific Targets | Activity | Reference |

| Transmembrane Adenylyl Cyclases (tmACs) | Isoforms 1-9 | Highly selective for sAC over tmACs | [2] |

| Kinases | Panel of 310 kinases | No appreciable activity | [1] |

| Other Drug Targets | Panel of 46 GPCRs, ion channels, and nuclear receptors | No appreciable activity | [1] |

Table 3: In Vivo Mouse Pharmacokinetics of TDI-10229

| Parameter | Route of Administration | Dose (mg/kg) | Value | Reference |

| Cₘₐₓ | Oral (p.o.) | 5 | 15.5 µM | [3] |

| AUC | Oral (p.o.) | 5 | 94 µg·h/mL | [3] |

| MRT | Oral (p.o.) | 5 | 3.95 hours | [3] |

| Oral Bioavailability | - | - | 59% | [1] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of TDI-10229 in a laboratory setting.

In Vitro Biochemical Assay for sAC Activity

This protocol is adapted from the methods described by Fushimi et al. (2021) and Rossetti et al. (2022).[6][7]

Objective: To determine the in vitro potency of TDI-10229 against purified human sAC protein.

Materials:

-

Purified human sAC protein (N-terminal tagged GST-sACt)

-

α-³²P labeled ATP

-

Assay Buffer: 1 mM ATP, 2 mM Ca²⁺, 4 mM Mg²⁺, 40 mM HCO₃⁻

-

TDI-10229 stock solution in DMSO

-

Dowex and Alumina chromatography columns

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of TDI-10229 in DMSO.

-

In a reaction tube, combine the assay buffer, purified sAC protein (final concentration ~5 nM), and the desired concentration of TDI-10229 or DMSO vehicle control.

-

Initiate the reaction by adding α-³²P labeled ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Separate the newly synthesized ³²P-labeled cAMP from unreacted ATP using sequential Dowex and Alumina chromatography.

-

Quantify the amount of ³²P-labeled cAMP using a scintillation counter.

-

Calculate the percentage of inhibition for each TDI-10229 concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular cAMP Accumulation Assay

This protocol is based on the methodology described in Balbach et al. (2021) and Rossetti et al. (2022) using sAC-overexpressing cells.[6][8]

Objective: To measure the cellular potency of TDI-10229 in inhibiting sAC-dependent cAMP production.

Materials:

-

HEK293 cells stably overexpressing sAC (e.g., "4-4 cells")

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

TDI-10229 stock solution in DMSO

-

3-isobutyl-1-methylxanthine (IBMX) stock solution in DMSO (a pan-phosphodiesterase inhibitor)

-

Lysis buffer (e.g., 0.1 M HCl)

-

cAMP detection kit (e.g., ELISA or HTRF-based assay)

Procedure:

-

Seed the sAC-overexpressing cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with a pan-phosphodiesterase inhibitor, such as IBMX (e.g., 500 µM), for a short period (e.g., 5 minutes) to prevent cAMP degradation.

-

Add serial dilutions of TDI-10229 or DMSO vehicle control to the cells and incubate for a defined time (e.g., 10 minutes).

-

Lyse the cells using the lysis buffer.

-

Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP detection kit according to the manufacturer's instructions.

-

Normalize the cAMP levels to the protein concentration in each well.

-

Calculate the percentage of inhibition for each TDI-10229 concentration relative to the DMSO control and determine the IC₅₀ value.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to TDI-10229 and the cAMP signaling pathway.

Conclusion

TDI-10229 is a well-characterized and highly valuable chemical probe for the specific inhibition of soluble adenylyl cyclase. Its demonstrated potency, selectivity, and in vivo utility make it an essential tool for researchers investigating the diverse roles of sAC in health and disease. This technical guide provides a comprehensive resource to facilitate the effective application of TDI-10229 in advancing our understanding of cAMP signaling pathways.

References

- 1. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of TDI-10229: A Potent and Orally Bioavailable Inhibitor of Soluble Adenylyl Cyclase (sAC, ADCY10) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential [frontiersin.org]

- 7. In This Issue, Volume 12, Issue 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Soluble adenylyl cyclase inhibition prevents human sperm functions essential for fertilization - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Function of mAC2 with Inhibitors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Membrane-associated adenylyl cyclase type 2 (mAC2), also known as ADCY2, is a key enzyme in cellular signal transduction, catalyzing the conversion of ATP to the second messenger cyclic AMP (cAMP). As a member of the adenylyl cyclase family, mAC2 plays a crucial role in a multitude of physiological processes, and its dysregulation has been implicated in various diseases. This guide provides a comprehensive overview of mAC2 function, its regulation, and the pharmacological tools available for its study, with a focus on its inhibitors.

Core Function and Regulation of mAC2

mAC2 is an integral membrane protein with a complex regulatory profile. Its activity is finely tuned by various intracellular signals, primarily through interactions with G protein subunits. The enzyme is synergistically activated by the Gαs subunit and Gβγ dimers, making it a key effector for Gs-coupled G protein-coupled receptors (GPCRs).[1] Additionally, mAC2 activity can be stimulated by protein kinase C (PKC), adding another layer of regulatory complexity.

Pharmacological Inhibition of mAC2

The development of isoform-selective adenylyl cyclase inhibitors is an active area of research, aimed at dissecting the specific roles of each AC isoform and identifying potential therapeutic targets. Several compounds have been identified that inhibit mAC2, although many exhibit cross-reactivity with other AC isoforms. The inhibitory potencies are typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Quantitative Data on mAC2 Inhibitors

The following table summarizes the IC50 values of various inhibitors against mAC2 and other adenylyl cyclase isoforms for comparative purposes. This data is crucial for selecting appropriate pharmacological tools and for the design of novel, selective mAC2 inhibitors.

| Inhibitor | mAC2 IC50 (μM) | Other AC Isoform IC50 (μM) | Notes | Reference |

| 2',5'-dideoxyadenosine | 700 | AC5: 9.8 | P-site inhibitor. | [2] |

| 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ 22,536) | 290 - 670 | AC1: 120, AC3: 100, AC5: 2.2, AC6: 360, AC8: 120 | One of the first developed mAC inhibitors.[2] | [2] |

| Adenine 9-β-D-arabinofuranoside (AraAde) | 85 | AC5: 0.32 | Exhibits selectivity for AC5.[2] | [2] |

| SKF 83566 | - | - | Selectively inhibits AC2. | [3] |

| NKY80 | - | - | Adenylyl cyclase inhibitor. | [3] |

Note: IC50 values can vary depending on the specific assay conditions (e.g., presence of Mg2+ or Mn2+).

Signaling Pathways of mAC2

The regulation of mAC2 is intricately linked to GPCR signaling cascades. The following diagrams illustrate the key activation pathways for mAC2.

Experimental Protocols for Studying mAC2 Function

A variety of in vitro and cellular assays are employed to characterize the function of mAC2 and the effects of its inhibitors.

In Vitro Adenylyl Cyclase Activity Assay

This assay directly measures the enzymatic activity of mAC2 in a controlled environment, typically using membranes from cells overexpressing the enzyme.

Principle: The assay quantifies the conversion of radiolabeled ATP (e.g., [α-³²P]ATP) to radiolabeled cAMP by mAC2. The product is then separated from the substrate and other nucleotides for quantification.

Key Methodologies:

-

Two-Column Chromatography: This classical method involves the sequential use of Dowex and alumina columns to separate [³²P]cAMP from unreacted [α-³²P]ATP.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC provides a more precise method for separating and quantifying cAMP from the reaction mixture.

Generalized Protocol:

-

Membrane Preparation: Prepare membranes from cells (e.g., Sf9 or HEK293) overexpressing mAC2.

-

Reaction Setup: Incubate the membranes with a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, ATP, and a radioactive tracer ([α-³²P]ATP). Include activators such as forskolin or G protein subunits as required. For inhibitor studies, pre-incubate the membranes with the inhibitor before adding the reaction mix.[5]

-

Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30-37°C) for a defined period.

-

Reaction Termination: Stop the reaction, typically by adding a solution containing unlabeled ATP and an agent to denature the enzyme (e.g., by boiling).

-

Product Separation: Separate the produced [³²P]cAMP from the reaction mixture using either two-column chromatography or HPLC.

-

Quantification: Measure the radioactivity of the purified [³²P]cAMP using a scintillation counter to determine the enzyme activity.

Cellular Adenylyl Cyclase Activity Assay

This assay measures the accumulation of cAMP in intact cells in response to various stimuli, providing a more physiologically relevant assessment of mAC2 function.

Principle: Cells are treated with agonists that activate GPCRs coupled to mAC2, leading to an increase in intracellular cAMP levels. The accumulated cAMP is then quantified using methods like ELISA or radioimmunoassay (RIA).

Generalized Protocol:

-

Cell Culture: Culture cells endogenously expressing or overexpressing mAC2.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP. For inhibitor studies, also pre-incubate with the mAC2 inhibitor.

-

Stimulation: Stimulate the cells with an appropriate agonist (e.g., a β-adrenergic receptor agonist if studying Gs coupling).

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available ELISA kit or by performing a radioimmunoassay.

Conclusion

The study of mAC2 function and its modulation by inhibitors is essential for understanding its role in health and disease. The data and protocols presented in this guide provide a foundation for researchers to investigate the intricate signaling pathways regulated by mAC2 and to advance the development of novel therapeutic agents targeting this important enzyme. Careful selection of inhibitors based on their isoform selectivity and the use of appropriate experimental assays are critical for obtaining reliable and meaningful results in this field.

References

- 1. Gαi/o-coupled receptor-mediated sensitization of adenylyl cyclase: 40 years later - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenylyl Cyclase Inhibitors | Adenylyl Cyclases | Tocris Bioscience [tocris.com]

- 4. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Adenylate Cyclase Inhibitors: A Technical Guide

Introduction

Adenylate cyclases (ACs), also known as adenylyl cyclases, are a family of enzymes crucial for cellular signal transduction.[1][2][3][] Their primary function is to catalyze the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger.[2][][5] This process is a fundamental step in the cAMP-dependent signaling pathway, which regulates a vast array of physiological processes, including metabolism, gene expression, and cardiovascular function.[1][3][]

Mammalian cells express nine membrane-bound AC isoforms (AC1–9) and one soluble isoform (sAC or AC10).[6][7] These isoforms exhibit distinct tissue distribution and are regulated by various signaling molecules, allowing for precise control of cAMP levels in different cellular contexts.[6][7] The development of inhibitors targeting adenylate cyclases is of significant interest for both basic research and therapeutic applications, offering tools to dissect the cAMP signaling pathway and potential treatments for diseases involving its dysregulation.[][8][9]

This guide provides an in-depth overview of the foundational research on adenylate cyclase inhibitors, covering the core signaling pathway, major classes of inhibitors, quantitative data on their efficacy, and detailed experimental protocols for their characterization.

The Adenylate Cyclase Signaling Pathway

The canonical adenylate cyclase signaling pathway is initiated by the binding of an extracellular ligand (like a hormone or neurotransmitter) to a G protein-coupled receptor (GPCR) on the cell surface.[1][10] This event triggers a conformational change in the receptor, leading to the activation of a heterotrimeric G protein.

-

Activation: Stimulatory G proteins (Gs) activate adenylate cyclase.[11] Upon GPCR activation, the Gαs subunit exchanges Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP), dissociates from the βγ subunits, and binds to and activates AC.[1][5]

-

Inhibition: Inhibitory G proteins (Gi) inhibit adenylate cyclase. The Gαi subunit directly binds to and inhibits certain AC isoforms, thereby reducing cAMP production.[1][10]

-

cAMP and Downstream Effects: Activated AC converts ATP into cAMP.[2] cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[][10] The signal is terminated by phosphodiesterases (PDEs) that degrade cAMP to AMP.[]

Classes of Adenylate Cyclase Inhibitors

AC inhibitors are broadly classified based on their mechanism of action relative to the ATP substrate.

P-site Inhibitors

P-site inhibitors are a classic group of adenosine and adenine nucleotide analogues that bind to a regulatory site on the enzyme, distinct from the catalytic site where ATP binds.[12][13] This results in non-competitive or uncompetitive inhibition.[14][15]

-

Mechanism: They are thought to stabilize a pyrophosphate-bound transition state of the enzyme.[16] Many P-site inhibitors, such as 2'-deoxyadenosine 3'-monophosphate (2'-d-3'-AMP), require pyrophosphate (PPi) as a co-inhibitor.[12][13]

-

Examples:

-

2',5'-Dideoxyadenosine (ddA): A cell-permeable nucleoside analog and one of the first identified P-site inhibitors.[17] It has an IC50 value of approximately 3 µM.[6][14]

-

2',5'-dideoxyadenosine 3'-triphosphate (2',5'-dd-3'-ATP): A potent P-site inhibitor that, unlike many others, does not require PPi for its inhibitory activity.[12][13] It exhibits IC50 values in the nanomolar range for several AC isoforms.[9]

-

Competitive Inhibitors

These inhibitors directly compete with the substrate, ATP, for binding at the catalytic site of the enzyme.[8]

-

Mechanism: By occupying the active site, they prevent ATP from binding and being converted to cAMP.

-

Examples:

-

MANT-GTP (3'-O-(N-methylanthraniloyl)-guanosine-5'-triphosphate): A fluorescent GTP analog that acts as a potent competitive inhibitor of adenylate cyclase.[16][18] It is a valuable tool for studying GTP-dependent proteins.[18][19]

-

TNP-ATP (2',3'-O-(2,4,6-Trinitrophenyl)adenosine 5'-triphosphate): Another potent competitive inhibitor that has been used in crystallographic studies to understand the active site.[9]

-

Isoform-Selective Inhibitors

A major goal in the field is the development of inhibitors that can selectively target one of the nine membrane-bound AC isoforms. This is challenging due to the high degree of conservation in the catalytic core.[7][8]

-

Significance: Isoform-selective inhibitors are crucial for elucidating the specific physiological roles of each AC isoform and for developing targeted therapeutics with fewer off-target effects.[8][16]

-

Examples:

-

SQ22,536: Initially described as an AC5-selective inhibitor, further studies have shown it does not effectively discriminate between AC5 and AC6.[16]

-

SKF-83566: Identified through high-throughput screening, this compound shows selective inhibition for AC2 over AC1 and AC5.[6][20]

-

NB001: An inhibitor reported to be selective for AC1.[21]

-

Quantitative Data on Adenylate Cyclase Inhibitors

The following table summarizes the inhibitory potency (IC50 or Ki) of several key adenylate cyclase inhibitors against various isoforms. Values are compiled from multiple studies and may vary based on assay conditions (e.g., presence of Mg²⁺ vs. Mn²⁺).

| Inhibitor | Class | Target AC Isoform(s) | Potency (IC50 / Ki) | Reference(s) |

| 2',5'-Dideoxyadenosine (ddA) | P-site | General | IC50: ~3 µM | [6][14] |

| Forskolin-activated AC (HEK293) | IC50: 33 µM | [17][22] | ||

| 2',5'-dd-3'-ATP | P-site | AC1, AC2, AC5, AC6, AC7, AC8 | IC50: 37-280 nM (+Mn²⁺) | [9] |

| SQ22,536 | P-site (disputed) | General | - | [21] |

| MANT-GTP | Competitive | General | Potent inhibitor | [16][18] |

| TNP-ATP | Competitive | AC1, AC2, AC5 | Ki: 1.6-2.4 µM (+Mn²⁺) | [9] |

| SKF-83566 | Isoform-Selective | AC2 | Selective for AC2 over AC1/AC5 | [6][20] |

| ST034307 | Isoform-Selective | AC1 | IC50: 2.3 µM | [6] |

| KH7 | Isoform-Selective | Soluble AC (sAC) | IC50: 3-10 µM | [6] |

| NKY80 | P-site | AC5/AC6 (non-selective) | - | [16] |

Experimental Protocols

Characterizing adenylate cyclase inhibitors requires robust and reliable assays to measure enzyme activity.

Adenylyl Cyclase Activity Membrane Assay

This is a classical method to determine the direct effect of inhibitors on AC enzymatic activity in isolated cell membranes.

-

Principle: The assay quantifies the amount of cAMP produced from a labeled or unlabeled ATP substrate by AC present in prepared cell membranes.

-

Detailed Methodology:

-

Membrane Preparation:

-

Cells (e.g., Sf9 or HEK293 cells expressing the desired AC isoform) are harvested and incubated on ice.[16]

-

Cells are lysed via Dounce homogenization in a buffer containing HEPES, EDTA, MgCl₂, DTT, sucrose, and protease inhibitors.[16]

-

The homogenate is centrifuged at low speed (e.g., 1,800 x g) to pellet nuclei and cellular debris.[16]

-

The supernatant is then subjected to ultracentrifugation (e.g., 60,000-100,000 x g) to pellet the membranes.[16]

-

The final membrane pellet is resuspended in a suitable buffer, and protein concentration is determined (e.g., by Bradford assay).[16]

-

-

Enzymatic Reaction:

-

A reaction mixture is prepared containing buffer (e.g., Tris-HCl), MgCl₂, an ATP regenerating system (if needed), and activators like forskolin or Gαs.[16][23]

-

The inhibitor, dissolved in a vehicle like DMSO, is added to the membrane preparation on ice.[16]

-

The reaction is initiated by adding the reaction mix, which includes the substrate [α-³²P]ATP. The final volume is typically around 50 µl.[16]

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).[16][24]

-

-

Quantification of cAMP:

-

The reaction is stopped (e.g., by adding a stop solution and boiling).

-

The produced [³²P]cAMP is separated from the unreacted [α-³²P]ATP using sequential Dowex and Alumina column chromatography (the "two-column" method).[25]

-

The radioactivity of the eluted cAMP is measured using a scintillation counter to determine the enzyme activity.

-

-

-

Alternative Detection Methods: Non-radioactive methods are also available, such as competitive protein binding assays using [³H]cAMP, or fluorometric and spectrophotometric assays that measure cAMP through coupled enzymatic reactions.[24][26][27]

High-Throughput Screening (HTS) Workflow for AC Inhibitors

HTS is employed to screen large libraries of small molecules to identify novel AC inhibitors.

-

Principle: An intact-cell or biochemical assay is adapted to a high-throughput format (e.g., 96- or 384-well plates) to rapidly assess the activity of thousands of compounds.

-

Workflow:

-

Primary Screen: A cell line expressing the target AC isoform is treated with compounds from a library. AC is stimulated (e.g., with forskolin), and the resulting cAMP accumulation is measured as a functional readout.[20] Hits are identified as compounds that significantly reduce the cAMP signal.

-

Confirmation/Dose-Response: Hits from the primary screen are re-tested at multiple concentrations to confirm their activity and determine their potency (IC50).

-

Orthogonal & Counterscreening: Confirmed hits are tested in different assay formats (e.g., a direct membrane-based activity assay) to rule out artifacts from the primary screen.[20] Counterscreens using cells that do not express the target AC isoform are used to assess specificity.

-

Selectivity Profiling: The validated hits are tested against a panel of other AC isoforms to determine their selectivity profile.

-

Mechanism of Action Studies: Further biochemical and biophysical assays (e.g., enzyme kinetics, binding assays) are performed to determine if the inhibitor is competitive, non-competitive, etc.

-

Conclusion

Foundational research on adenylate cyclase inhibitors has established a critical framework for understanding cAMP-mediated signal transduction. From the early characterization of P-site inhibitors like 2',5'-dideoxyadenosine to the ongoing search for isoform-selective compounds, these molecules have been indispensable tools for molecular pharmacology. The development of robust biochemical and cell-based assays has enabled the quantitative characterization of these inhibitors and facilitated high-throughput screening efforts to discover novel chemical probes. While achieving high isoform selectivity remains a significant challenge, continued research in this area holds great promise for developing more precise tools to study AC biology and for the potential therapeutic modulation of the cAMP signaling pathway in a variety of human diseases.

References

- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 2. Adenylyl cyclase - Wikipedia [en.wikipedia.org]

- 3. scbt.com [scbt.com]

- 5. Adenylyl Cyclases - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. International Union of Basic and Clinical Pharmacology. CI. Structures and Small Molecule Modulators of Mammalian Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are ADCY1 inhibitors and how do they work? [synapse.patsnap.com]

- 9. Inhibitors of Membranous Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Reactome | Adenylate cyclase activating pathway [reactome.org]

- 12. Molecular basis for P-site inhibition of adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. umimpact.umt.edu [umimpact.umt.edu]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Kinetics of "P"-site-mediated inhibition of adenylyl cyclase and the requirements for substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Isoform Selectivity of Adenylyl Cyclase Inhibitors: Characterization of Known and Novel Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. MANT-GTP BIOLOG Life Science Institute [biolog.de]

- 19. Mant-GTP, Nucleotides for G-Protein Signaling - Jena Bioscience [jenabioscience.com]

- 20. Development of a high-throughput screening paradigm for the discovery of small-molecule modulators of adenylyl cyclase: identification of an adenylyl cyclase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Adenylyl Cyclase [sigmaaldrich.com]

- 22. apexbt.com [apexbt.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. 4.6. Determination of Membrane Adenylate Cyclase Activity [bio-protocol.org]

- 25. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 26. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

A Technical Guide to mAC2-IN-1 for Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on mAC2-IN-1, a potent and selective inhibitor of human adenylate cyclase 2 (mAC2), to support its use in laboratory research. This document outlines its mechanism of action, provides sources for procurement, details experimental protocols, and presents key data in a structured format.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the human membrane-bound adenylate cyclase isoform 2 (mAC2), also known as adenylate cyclase type 2 (ADCY2). Adenylate cyclases are crucial enzymes that catalyze the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular signaling pathways. The isoform-selective nature of this compound makes it a valuable tool for dissecting the specific roles of mAC2 in various physiological and pathological processes.

Commercial Suppliers

This compound is available for laboratory research from the following reputable suppliers of chemical reagents:

-

MedchemExpress: A supplier of high-quality research chemicals and biochemicals.[1][2]

-

TargetMol: A global supplier of compound libraries and research chemicals for drug discovery.[3][4]

Researchers should consult the suppliers' websites for the most current product information, including purity, available quantities, and pricing.

Quantitative Data

This compound exhibits potent and selective inhibitory activity against human mAC2. The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Target | Notes |

| IC50 | 4.45 µM | Human mAC2 | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of mAC2 activity.[1][2][3] |

| Selectivity | Low activity | Human mAC1 and mAC5 | This compound demonstrates significantly lower inhibitory activity against adenylate cyclase isoforms 1 and 5.[1][2] |

Adenylate Cyclase 2 (ADCY2) Signaling Pathway

Adenylate cyclase 2 is a transmembrane enzyme that, upon activation, converts ATP into cAMP. This process is a key step in G-protein coupled receptor (GPCR) signaling. The generated cAMP then acts as a second messenger to activate downstream effectors, primarily Protein Kinase A (PKA), which in turn phosphorylates a multitude of substrate proteins, leading to various cellular responses.

Below is a diagram illustrating the classical ADCY2 signaling pathway.

Experimental Protocols

The following protocols provide a general framework for assessing the inhibitory activity of this compound on adenylate cyclase 2. These should be adapted and optimized for specific cell types and experimental conditions.

In Vitro Adenylate Cyclase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on mAC2 enzymatic activity in a cell-free system using membrane preparations.

Materials:

-

Cells or tissues expressing mAC2

-

Lysis Buffer (e.g., 20 mM HEPES, 1 mM EDTA, 2 mM MgCl2, 1 mM DTT, 250 mM sucrose, with protease inhibitors)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

-

ATP solution

-

[α-³²P]ATP (radiolabeled) or a non-radioactive cAMP detection kit

-

This compound stock solution (dissolved in DMSO)

-

Forskolin (an activator of most adenylyl cyclases, used as a positive control for stimulation)

-

Stop Solution (e.g., 2.5% SDS, 50 mM ATP, 1.75 mM cAMP)

-

Scintillation counter or appropriate detection instrument for the chosen cAMP assay kit

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing mAC2 in ice-cold Lysis Buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1000 x g) to pellet nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in Lysis Buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Reaction:

-

In a microcentrifuge tube, add the desired amount of membrane preparation (e.g., 20-50 µg of protein) to the Assay Buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control). Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

To stimulate AC activity, add an activator such as forskolin.

-

Initiate the enzymatic reaction by adding ATP and a tracer amount of [α-³²P]ATP.

-

Incubate the reaction at 37°C for a specific time (e.g., 10-30 minutes).

-

-

Termination and Detection:

-

Stop the reaction by adding the Stop Solution.

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential column chromatography (e.g., Dowex and alumina columns).

-

Quantify the amount of [³²P]cAMP using a scintillation counter.

-

Alternatively, use a commercially available non-radioactive cAMP detection kit (e.g., ELISA, HTRF) following the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Cell-Based cAMP Accumulation Assay

This protocol measures the effect of this compound on cAMP levels within intact cells.

Materials:

-

Cells endogenously or recombinantly expressing mAC2

-

Cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

A GPCR agonist that activates mAC2 (if studying receptor-mediated activation) or forskolin

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Lysis buffer

-

cAMP detection kit (e.g., ELISA, HTRF, or other commercially available kits)

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.

-

Add varying concentrations of this compound to the cells and incubate for a defined time.

-

Stimulate the cells with a GPCR agonist or forskolin to induce cAMP production.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP concentration in the cell lysates using the selected assay kit.

-

-

Data Analysis:

-

Normalize the cAMP levels to the protein concentration of the cell lysate if necessary.

-

Calculate the percentage of inhibition of agonist- or forskolin-stimulated cAMP accumulation for each concentration of this compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor.

-

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

This technical guide provides a foundational understanding of this compound for its application in research. For specific experimental designs and troubleshooting, researchers are encouraged to consult relevant scientific literature and the technical support resources of their chosen supplier.

References

mAC2-IN-1: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selective human adenylate cyclase 2 (mAC2) inhibitor, mAC2-IN-1. The information is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and application of this compound in a laboratory setting. This document includes a summary of its known properties, general safety precautions, and a visualization of the relevant biological pathway.

Compound Profile

This compound is a potent and selective inhibitor of human adenylate cyclase 2 (mAC2), a membrane-bound enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[1][2][3][4] It exhibits an IC50 of 4.45 μM for mAC2 and displays lower activity against other adenylate cyclase isoforms such as mAC1 and mAC5.[1][2][3][4] Due to its specificity, this compound is a valuable tool for studying the physiological and pathological roles of mAC2.

Quantitative Data Summary

| Property | Value | Source |

| Target | Human Adenylate Cyclase 2 (mAC2) | [1][2][3][4] |

| IC50 | 4.45 μM | [1][2][3][4] |

| Selectivity | Low activity on mAC1 and mAC5 | [1][2][3][4] |

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, this section provides general safety and handling guidelines based on information from chemical suppliers for research compounds of this nature. It is imperative to handle this compound with caution in a controlled laboratory environment.

General Safety Precautions

| Precaution | Description |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses, gloves, and a lab coat. |

| Ventilation | Handle in a well-ventilated area or in a fume hood to avoid inhalation of any dust or aerosols. |

| Contact Avoidance | Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. |

| Ingestion | Do not ingest. If swallowed, seek immediate medical attention. |

| Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

| Condition | Duration |

| Powder at -20°C | 3 years |

| In solvent at -80°C | 1 year |

It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. However, a general protocol for preparing and using a small molecule inhibitor in cell-based assays is provided below. This should be adapted based on the specific experimental design.

Preparation of Stock and Working Solutions

-

Stock Solution Preparation:

-

Based on the desired stock concentration and the amount of compound, calculate the required volume of solvent (e.g., DMSO).

-

Carefully add the solvent to the vial containing the powdered this compound.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Store the stock solution at -80°C in small aliquots.

-

-

Working Solution Preparation:

-

Thaw an aliquot of the stock solution at room temperature.

-

Dilute the stock solution in the appropriate cell culture medium to the desired final concentration.

-

It is recommended to perform serial dilutions to achieve the final concentration and to minimize solvent effects on the cells. The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept low (typically <0.5%) to avoid toxicity.[5][6]

-

A vehicle control (medium with the same concentration of solvent) should always be included in the experiment.

-

Signaling Pathway

This compound targets adenylate cyclase 2, a key enzyme in the G-protein coupled receptor (GPCR) signaling pathway. The following diagram illustrates the canonical signaling cascade involving adenylate cyclase.

This guide is intended for informational purposes for trained laboratory personnel. Always consult with your institution's safety office and follow all applicable safety regulations.

References

A Comprehensive Review of mAC2-IN-1: A Selective Inhibitor of Human Adenylate Cyclase 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of signal transduction research, the selective modulation of individual adenylate cyclase (AC) isoforms presents a significant challenge and a promising therapeutic opportunity. Adenylate cyclases are a family of enzymes responsible for the synthesis of the second messenger cyclic AMP (cAMP), a key regulator of numerous physiological processes. The development of isoform-specific inhibitors is crucial for dissecting the precise roles of each AC isoform and for the development of targeted therapies with fewer off-target effects. This technical guide provides a comprehensive literature review of a novel and selective inhibitor of human adenylate cyclase 2 (mAC2), designated as mAC2-IN-1.

This compound, also referred to as compound 14 in its primary publication, has been identified as a potent and selective inhibitor of human adenylate cyclase 2 (AC2).[1][2] This document summarizes the currently available data on this compound, including its inhibitory activity and cellular effects. It also outlines generalized experimental protocols relevant to its discovery and characterization and provides visualizations of the associated signaling pathway and experimental workflows.

Quantitative Data

The primary quantitative data for this compound originates from a study by Kraina et al., which identified the compound through the screening of a series of 24 novel 7-substituted 7-deazaadefovir analogues.[1] While the complete dataset for all analogues is detailed in the full publication, the key inhibitory concentration for this compound is publicly available.

Table 1: Inhibitory Activity of this compound against Human Adenylate Cyclase Isoforms

| Compound | Target | Cell Line | IC50 (µM) | Selectivity |

| This compound (compound 14) | Human Adenylate Cyclase 2 (mAC2) | HEK293 | 4.45 | Selective against mAC1 and mAC5 |

Data sourced from Kraina et al. (2023).[1][2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments typically involved in the discovery and characterization of a novel enzyme inhibitor like this compound. While the specific parameters for the synthesis and evaluation of this compound are detailed in the primary publication by Kraina et al., the following protocols are based on established methods for similar compounds and assays.

Synthesis of 7-Substituted 7-Deazaadefovir Analogues

The synthesis of the 7-deazapurine scaffold, the core of this compound, generally involves multi-step chemical reactions. A representative synthetic scheme, as described for analogous compounds, is outlined below. The synthesis of this compound (compound 14) itself was achieved through a two-step reaction from a 7-aryl-7-deazapurine derivative.[1]

General Synthetic Strategy:

-

Preparation of the 7-deazapurine core: This often starts from a substituted pyridine or pyrrole derivative, which is then cyclized to form the bicyclic 7-deazapurine ring system.

-

Introduction of substituents: Functional groups are introduced at the 7-position through various coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, with the appropriate boronic acids/esters or alkynes.[1]

-

Alkylation: The acyclic side chain, a characteristic feature of adefovir analogues, is attached to the N9 position of the 7-deazapurine base.

-

Prodrug formation: To enhance cell permeability, the phosphonate group is often masked with prodrug moieties, such as pivaloyloxymethyl (POM) or phosphonodiamidate groups.

HEK293 Cell-Based Adenylate Cyclase Activity Assay

The inhibitory activity of this compound was determined using a HEK293 cell-based assay.[1] HEK293 cells are a common model for studying AC activity as they endogenously express several AC isoforms and can be transfected to overexpress specific isoforms for more targeted studies.

Representative Protocol:

-